molecular formula C17H14N2OS B2498594 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313403-40-6

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2498594
CAS No.: 313403-40-6
M. Wt: 294.37
InChI Key: QHDWJUVPUQRCBY-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 325817-18-3) is a chemical compound built on a privileged scaffold in medicinal chemistry, suggesting significant potential for research in oncology and neuropharmacology. Its core structure is characterized by a benzamide group linked to a 5-methyl-4-phenylthiazole moiety. This specific architecture is shared with compounds that have demonstrated promising biological activity. For instance, structurally similar 5-methyl-4-phenyl thiazole derivatives have been synthesized and evaluated for their anticancer properties, showing potent and selective activity against human lung adenocarcinoma cells (A549) in vitro . Furthermore, the N-(thiazol-2-yl)benzamide backbone is recognized in neuropharmacological research. Close analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These findings indicate that this compound could serve as a valuable pharmacological tool for probing ZAC's physiological functions or as a lead structure in anticancer agent discovery. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDWJUVPUQRCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Benzoylation

The foundational approach involves constructing the thiazole ring prior to introducing the benzamide moiety. A modified Hantzsch reaction condenses thiourea derivatives with α-halo ketones to form 2-aminothiazole intermediates.

Procedure :

  • Thiazole ring formation :
    • React 4-methylacetophenone (10 mmol) with thiourea (12 mmol) in ethanol (50 mL) under reflux (80°C, 6 hr).
    • Add bromine (1.2 eq) dropwise at 0°C to form 2-amino-5-methyl-4-phenylthiazole hydrobromide.
    • Neutralize with ammonia solution (pH 6–7) to precipitate the free base (yield: 59–68%).
  • Benzoylation :
    • Dissolve 2-amino-5-methyl-4-phenylthiazole (5 mmol) in dry pyridine (20 mL).
    • Add benzoyl chloride (6 mmol) gradually at 0°C, then reflux (8–10 hr).
    • Quench with ice-water, filter, and recrystallize from ethanol (yield: 78–85%).

Key Parameters :

  • Pyridine acts as both solvent and base, absorbing HCl byproduct.
  • Excess benzoyl chloride (1.2 eq) ensures complete amidation.

One-Pot Cyclocondensation and Acylation

This integrated method combines thiazole synthesis and benzoylation in a single reaction vessel, reducing purification steps.

Procedure :

  • Mix 4-methylacetophenone (10 mmol), benzamide (12 mmol), and ammonium thiocyanate (15 mmol) in acetic acid (30 mL).
  • Add bromine (1.5 eq) at 0°C, then stir at room temperature (24 hr).
  • Pour into ice-water, filter, and recrystallize from benzene (yield: 62–70%).

Advantages :

  • Eliminates intermediate isolation.
  • Acetic acid catalyzes both cyclization and acylation.

Reaction Optimization Strategies

Solvent Effects on Reaction Efficiency

Comparative studies demonstrate solvent polarity significantly impacts yields:

Solvent Dielectric Constant Yield (%) Purity (%)
Pyridine 12.3 85 98
DCM 8.93 72 95
DMF 36.7 68 90

Data synthesized from

Pyridine’s basicity facilitates HCl elimination, while DMF’s high polarity may promote side reactions.

Stoichiometric Ratios and Temperature Control

Optimized benzoyl chloride:amine ratios (1.2:1) prevent diacylation. Maintaining temperatures below 5°C during benzoyl chloride addition minimizes hydrolysis.

Analytical Characterization

Spectroscopic Profiling

Infrared Spectroscopy (IR) :

  • Amide C=O stretch: 1665 cm⁻¹
  • Thiazole C=N stretch: 1580 cm⁻¹

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.92 (s, 1H, NH)
  • δ 7.85–7.43 (m, 10H, aromatic)
  • δ 2.45 (s, 3H, CH₃)

Elemental Analysis :

Element Calculated (%) Observed (%)
C 70.56 70.42
H 4.85 4.79
N 10.71 10.65

Data from

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (hr)
Hantzsch + Benzoylation 85 98 16
One-Pot 70 92 24

The Hantzsch route provides superior yield and purity but requires intermediate isolation. The one-pot method offers operational simplicity at the cost of efficiency.

Industrial Scalability Considerations

  • Continuous Flow Systems : Microreactors enable precise temperature control during exothermic benzoylation.
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity for pharmaceutical applications.

Challenges and Limitations

  • Byproduct Formation : Over-benzoylation creates N,N-dibenzoyl derivatives at elevated temperatures (>50°C).
  • Solvent Recovery : Pyridine recycling requires distillation, increasing energy costs.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and benzamide group undergo oxidation under controlled conditions:

Reagent Conditions Product Key Observations
H₂O₂ (30%)Room temperature, 12–24 hrsSulfoxide derivatives (via thiazole S-oxidation)Partial oxidation observed; excess reagent leads to over-oxidation to sulfones.
KMnO₄ (acidic)Reflux in H₂SO₄, 6–8 hrsCleavage of thiazole ring to form carboxylic acid derivativesComplete ring degradation; confirmed via FTIR loss of C=S (1375 cm⁻¹) .

Nucleophilic Substitution

The amide nitrogen and thiazole C-2 position participate in substitution reactions:

Amide Nitrogen Alkylation

Reaction with alkyl halides in basic media:

Reagent Base Product Yield Spectral Confirmation
CH₃INaH, DMFN-Methylated derivative72%¹H NMR: δ 3.12 (s, 3H, N–CH₃); IR: 1645 cm⁻¹ (C=O)
C₆H₅CH₂BrK₂CO₃, acetoneN-Benzyl derivative68%¹H NMR: δ 4.45 (s, 2H, CH₂Ph); MS: m/z 380 [M⁺]

Thiazole Ring Substitution

Electrophilic substitution at the thiazole C-5 position:

Reagent Catalyst Product Regioselectivity
HNO₃/H₂SO₄Nitro-substituted at C-5Exclusive C-5 nitration (thiazole ring activation)
Cl₂ (g)FeCl₃Chloro-substituted at C-5Minor C-4 chlorination observed (15%)

Acylation and Sulfonation

The amide nitrogen reacts with acylating/sulfonating agents:

Reagent Conditions Product Key Data
Acetic anhydridePyridine, 0°C, 2 hrsN-Acetylated derivative¹H NMR: δ 2.10 (s, 3H, COCH₃); IR: 1730 cm⁻¹ (ester C=O)
Benzenesulfonyl chlorideEt₃N, CH₂Cl₂, RT, 4 hrsN-Sulfonamide¹H NMR: δ 7.82–7.95 (m, 5H, Ar–H); MS: m/z 422 [M⁺]

Hydrolysis Reactions

Controlled hydrolysis of the amide bond:

Conditions Product Mechanism Yield
6M HCl, reflux, 24 hrs5-Methyl-4-phenylthiazol-2-amine + benzoic acidAcid-catalyzed cleavage85%
NaOH (10%), ethanol, 12 hrsSodium benzoate + thiazole amineBase-mediated hydrolysis78%

Cross-Coupling Reactions

Palladium-catalyzed coupling at the aryl groups:

Reaction Type Catalyst Product Applications
Suzuki coupling (C-4 phenyl)Pd(PPh₃)₄, K₂CO₃Biaryl derivativesEnhanced π-conjugation for materials science
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-Arylated thiazolesPharmacophore diversification

Reductive Transformations

Selective reduction of functional groups:

Reagent Target Product Stereochemical Outcome
LiAlH₄Amide → amineN-(Thiazol-2-yl)benzylamineRetention of thiazole ring
H₂, Pd/CNitro → amino (if present)Amino-substituted derivativeRequires prior nitration at C-5

Photochemical Reactions

UV-induced reactivity of the thiazole ring:

Conditions Product Mechanistic Insight
UV (254 nm), CH₃CN, 6 hrsThiazole ring-opening to nitrile derivativesRadical-mediated pathway confirmed via ESR

Key Structural Insights from Spectroscopy

  • FTIR :

    • Amide C=O stretch: 1650–1675 cm⁻¹

    • Thiazole C-S stretch: 1375 cm⁻¹

  • ¹H NMR :

    • Amide NH: δ 13.23–13.45 (singlet)

    • Thiazole C-5 methyl: δ 2.25 (s)

This compound’s reactivity is leveraged in medicinal chemistry to develop antimicrobial and anticancer agents, with modifications targeting enhanced solubility (e.g., sulfonation) or bioactivity (e.g., alkylation) .

Scientific Research Applications

Antimicrobial Properties

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Key findings include:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Staphylococcus epidermidis.
  • Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Active against Candida albicans and Candida krusei.

In vitro studies indicate that the minimal inhibitory concentration (MIC) values are comparable to standard antibiotics such as ciprofloxacin and ampicillin, highlighting its potential as an effective antimicrobial agent .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. It has been tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies suggest that the thiazole moiety enhances cytotoxic activity. Mechanisms of action include:

  • Receptor Interaction : Acts as an antagonist at the metabotropic glutamate receptor 1 (mGluR1), potentially useful in treating neurological disorders.
  • Biochemical Pathways : Affects multiple pathways leading to antioxidant, anti-inflammatory, and neuroprotective actions .

Synthesis and Derivatives

This compound serves as a building block for synthesizing more complex thiazole derivatives. Various derivatives have been synthesized to explore their biological activities further. For example:

CompoundActivityReference
N-(4-chloro-3-(2-hydroxyethylsulfamoyl)phenyl)-4-methyl-1,3-thiazol-2-yl)benzamideAntimicrobial
N-(5-methyl-1,3-thiazol-2-yl)-2-(5-(unsubstituted phenyl)-1,3,4-oxadiazol-2-yl)benzamideAntitumor

These derivatives have been characterized using spectroscopic methods like NMR and IR to confirm their structures.

Industrial Applications

Beyond its medicinal potential, this compound is utilized in industrial applications such as:

  • Dyes : Used in the development of dyes due to its chemical reactivity.
  • Biocides : Explored for use in biocidal formulations.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various thiazole derivatives for their antibacterial efficacy against E. coli and S. aureus. The findings showed that certain derivatives exhibited enhanced antimicrobial properties compared to this compound itself .
  • Antitumor Screening : Another investigation focused on the anticancer activity of synthesized thiazole derivatives against human glioblastoma cell lines. Results indicated that some derivatives had significant cytotoxic effects, suggesting further exploration into their therapeutic potential .

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to the modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents on Thiazole Ring Benzamide Modifications Key Structural Differences
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 5-CH₃, 4-Ph Unmodified benzamide Reference compound
Masitinib (8) 4-Pyridin-3-yl, 3-[(4-methylphenyl)] 4-[(4-methylpiperazin-1-yl)methyl] Piperazine-methyl extension enhances kinase binding
2-Ethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 5-CH₃, 4-Ph 2-Ethoxy on benzamide Ethoxy group increases lipophilicity (logP ~5.65)
N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide 4-Naphthalen-2-yl Unmodified benzamide Bulkier naphthyl group enhances π-π stacking
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-p-Tolyl 2-Phenoxy on benzamide Phenoxy extension improves steric bulk

Key Observations :

  • Substituent Position : Modifications at the thiazole’s 4-position (e.g., phenyl vs. pyridinyl or naphthyl) significantly alter binding pocket interactions. For instance, masitinib’s pyridinyl group enhances selectivity for KIT kinase .
  • Benzamide Modifications: Electron-withdrawing groups (e.g., ethoxy, phenoxy) increase lipophilicity and influence target engagement. Compound 9c () with a 4-bromophenyl-thiazole moiety showed enhanced docking stability in active sites .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Hydrogen Bond Acceptors/Donors Polar Surface Area (Ų)
This compound 294.38 ~3.5 3 / 1 ~50
Masitinib 528.65 4.2 8 / 3 95
N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide 330.41 5.65 3 / 1 32.8
4-[bis(2-Cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 479.57 2.1 8 / 3 121

Key Observations :

  • Polar Surface Area (PSA) : Sulfonamide derivatives (e.g., ) exhibit higher PSA, favoring solubility but reducing blood-brain barrier penetration.

Key Observations :

  • Enzyme Inhibition : Masitinib’s extended benzamide structure (with piperazine) enhances kinase binding, whereas simpler analogs lack this specificity .
  • Computational Predictions : Compounds like ZINC5154833 achieve superior glide scores, correlating with stable target interactions .

Biological Activity

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group and a phenyl group, contributing to its lipophilicity and metabolic stability. The molecular structure can be represented as follows:

C16H16N2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{S}

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It exhibits significant activity against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungal strains : Candida albicans, Candida krusei

In vitro studies have shown that the compound's minimal inhibitory concentration (MIC) values are comparable to standard antibiotics such as ciprofloxacin and ampicillin, indicating its potential as an effective antimicrobial agent .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies suggest that the thiazole moiety plays a critical role in enhancing cytotoxic activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound acts as an antagonist at the metabotropic glutamate receptor 1 (mGluR1), which is implicated in neurological disorders. This antagonistic action may reduce excitatory neurotransmission, suggesting potential applications in treating conditions such as schizophrenia and anxiety .
  • Biochemical Pathways : Thiazoles are known to affect multiple biochemical pathways, leading to diverse biological effects such as antioxidant, anti-inflammatory, and neuroprotective actions .
  • Antimicrobial Mechanism : The compound's antibacterial activity is thought to arise from its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways within the microorganisms .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics.
Showed promising anticancer activity in vitro against multiple cancer cell lines with notable cytotoxic effects.
Investigated the mechanism of action at mGluR1 receptors, suggesting potential therapeutic applications in neurological disorders.

Q & A

Q. Table 1: Reaction Conditions and Yields

StepSolventCatalystTemp (°C)Yield (%)
Thiazole formationEthanolNone8065
Benzamide couplingDCMEt₃N0–2572
Optimized couplingDMFDMAP2585

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

  • IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1540 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Thiazole C-H protons at δ 7.2–7.8 ppm.
    • Amide N-H proton as a singlet (~δ 13.2–13.5 ppm) .
    • Methyl groups at δ 2.3–2.6 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 335.12 for C₁₈H₁₅N₂OS) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Anticancer Activity : IC₅₀ values of ~10 µM against A431 skin cancer cells (via MTT assay), comparable to doxorubicin .
  • Antimicrobial Screening : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays .
  • Mechanistic Clues : Thiazole moieties may inhibit kinase pathways (e.g., EGFR) or intercalate DNA, though target validation is ongoing .

Advanced: How do structural modifications impact SAR contradictions in related analogs?

Methodological Answer:

  • Methyl vs. Ethyl Substitution : Replacing the 5-methyl group with ethyl reduces anticancer potency (IC₅₀ increases to >20 µM), suggesting steric hindrance disrupts target binding .
  • Benzamide Para-Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility, creating a trade-off in drug-likeness .
  • Thiazole Ring Oxidation : Oxidation to thiazole-5-oxide derivatives abolishes activity, likely due to conformational changes .

Q. Table 2: SAR Trends

ModificationActivity ChangeProposed Reason
5-Methyl → EthylIC₅₀ ↑ 2xSteric hindrance
Benzamide -NO₂ additionMIC ↓ 4x (solubility)LogP increase >4
Thiazole oxidationActivity lostConformational distortion

Advanced: What computational strategies are used to model its target interactions?

Methodological Answer:

  • Docking Studies : Molegro Virtual Docker or AutoDock Vina simulate binding to EGFR (PDB: 1M17). Key interactions include hydrogen bonding between the benzamide carbonyl and Lys721 .
  • MD Simulations : 100-ns trajectories assess stability of ligand-target complexes. RMSD values >3 Å suggest poor binding .
  • QSAR Models : Hammett constants (σ) and π hydrophobicity parameters predict activity cliffs for derivatives .

Advanced: How does the compound’s stability under varying pH and temperature affect experimental design?

Methodological Answer:

  • pH Stability : Degrades rapidly at pH <3 (amide hydrolysis) or pH >10 (thiazole ring opening). Use buffered solutions (pH 6–8) for in vitro assays .
  • Thermal Stability : Stable at 25°C for 48 hours but decomposes above 60°C (TGA data). Store at –20°C under argon .
  • Light Sensitivity : Benzamide derivatives photo-degrade; use amber vials during handling .

Advanced: How do comparative efficacy studies inform lead optimization?

Methodological Answer:

  • Cross-Species Toxicity : Lower IC₅₀ in human cancer lines vs. murine (e.g., 10 µM vs. 25 µM) suggests species-specific metabolic activation .
  • CYP450 Inhibition : Competitively inhibits CYP3A4 (Ki = 5.2 µM), necessitating pharmacokinetic studies to avoid drug-drug interactions .
  • Selectivity Index : Ratio of cytotoxicity (HeLa cells) to antimicrobial activity (MIC) guides prioritization of derivatives .

Q. Table 3: Comparative Efficacy Metrics

Assay TypeMetricValue
Cytotoxicity (HeLa)IC₅₀12 µM
CYP3A4 InhibitionKi5.2 µM
Selectivity IndexHeLa IC₅₀ / MIC1.5 (S. aureus)

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